molecular formula C16H11ClN2O2 B7472787 N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7472787
M. Wt: 298.72 g/mol
InChI Key: NKXGOVRQLMABNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CCI-779, is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of mTOR inhibitors, which are known to have anti-tumor properties.

Mechanism of Action

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the mTOR pathway by binding to the intracellular protein FKBP12, which then binds to mTOR and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and proliferation. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to induce autophagy, a process by which cells degrade and recycle their own components, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have immunosuppressive effects, which may contribute to its anti-tumor properties. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for the mTOR pathway. This allows for precise targeting of this pathway and reduces the risk of off-target effects. However, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been found to have limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has a relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination with other anti-tumor agents, such as chemotherapy or immunotherapy. Finally, there is a need for further research on the neuroprotective effects of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with isobutyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer treatment. N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth.

properties

IUPAC Name

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-7-3-4-8-13(12)18-16(21)14-9-10-5-1-2-6-11(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXGOVRQLMABNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide

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